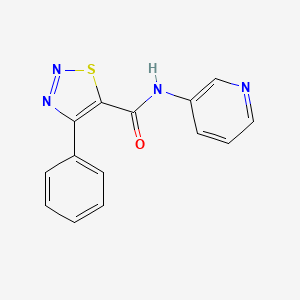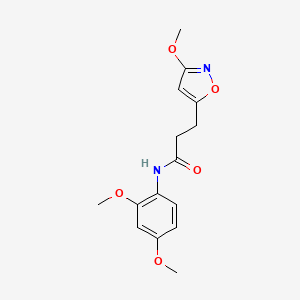
3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one is a complex organic compound with the molecular formula C25H18O6 and a molecular weight of 414.40682 This compound is characterized by its chromen-2-one core structure, which is substituted with benzoyl and phenoxypropoxy groups
Preparation Methods
The synthesis of 3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core.
Substitution Reactions: The chromen-2-one core is then subjected to substitution reactions to introduce the benzoyl and phenoxypropoxy groups.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenoxypropoxy groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-benzoyl-7-(2-oxo-3-phenoxypropoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarins: These compounds share the chromen-2-one core structure and exhibit similar chemical properties.
Flavonoids: These are another class of compounds with a similar core structure but different substitution patterns.
Benzoyl derivatives: Compounds with benzoyl groups may have comparable reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18O6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-benzoyl-7-(2-oxo-3-phenoxypropoxy)chromen-2-one |
InChI |
InChI=1S/C25H18O6/c26-19(15-29-20-9-5-2-6-10-20)16-30-21-12-11-18-13-22(25(28)31-23(18)14-21)24(27)17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChI Key |
VPXSGUQFEQKXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OCC(=O)COC4=CC=CC=C4)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)

![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)

![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018446.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018447.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018448.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)



![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate](/img/structure/B11018477.png)
